(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
The compound "(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a thiazole core substituted with a 2,4-dimethylphenylamino group at position 2 and a piperazine ring linked to a pyrimidine moiety at position 4 via a methanone bridge. This structure combines pharmacologically relevant motifs: thiazoles are known for diverse bioactivities, while arylpiperazines and pyrimidines are common in kinase inhibitors and CNS-targeting agents . The compound’s design likely aims to optimize binding affinity and selectivity through strategic substitution patterns.
Properties
IUPAC Name |
[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-14-4-5-16(15(2)12-14)23-20-24-17(13-28-20)18(27)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h3-7,12-13H,8-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUHDJWIONXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with serine/threonine-protein kinases. These enzymes play a crucial role in controlling the cell cycle, making them a potential target for this compound.
Mode of Action
This could potentially lead to alterations in the cell cycle.
Biochemical Pathways
Given the potential interaction with serine/threonine-protein kinases, it is plausible that this compound could influence pathways related to cell cycle regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole Core Modifications
The thiazole ring in the target compound is substituted with a 2,4-dimethylphenylamino group, distinguishing it from analogs such as:
- (4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone (): This derivative replaces the thiazole with a phenylpyrimidine-amino group, enhancing hydrophilicity via the hydroxyethyl-piperazine side chain .
Key Insight: The 2,4-dimethylphenylamino group in the target compound may enhance lipophilicity and π-π stacking compared to polar or sulfur-containing substituents in analogs.
Piperazine-Pyrimidine Variations
The 4-(pyrimidin-2-yl)piperazine moiety is critical for target engagement. Comparable structures include:
- 4-[(4-methoxyphenyl)amino]-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one (): Integrates a quinazolinone scaffold, which may confer additional planar rigidity for kinase binding .
Key Insight : The pyrimidine-piperazine combination in the target compound balances aromaticity and basicity, favoring interactions with ATP-binding pockets or GPCRs.
Methanone Linker Modifications
The methanone bridge is conserved in analogs like:
- (4-methylpiperazin-1-yl)methanone derivatives (): These compounds replace the thiazole with triazole or pyrimidine-amine systems, altering steric bulk and electronic profiles .
- [4-(4-methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone (): Introduces a piperidine ring instead of thiazole, modulating conformational flexibility .
Key Insight: The methanone linker in the target compound provides a stable, planar spacer that facilitates optimal orientation of the thiazole and pyrimidine groups.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Pharmacological Relevance | Reference |
|---|---|---|---|---|
| Target Compound | Thiazole | 2-(2,4-Dimethylphenylamino), 4-(pyrimidin-2-yl-piperazine) | Kinase/CNS target candidate | — |
| 4-(2-pyridinyl)piperazinomethanone | Thiophene | Pyridine-piperazine | Reduced H-bonding capacity | |
| 4-[(4-methoxyphenyl)amino]-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5-one | Quinazolinone | Pyrimidine-piperazine | Kinase inhibition potential | |
| 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone | Thiazole | Pyridinylmethylthio | Enhanced permeability |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for arylpiperazine-thiazole hybrids, as seen in and , which describe coupling reactions of preformed piperazines with functionalized carboxylic acids .
- Structural Flexibility: Unlike rigid quinazolinones () or sterically hindered triazoles (), the thiazole-pyrimidine-piperazine architecture allows tunable substitutions for ADME optimization.
- Unresolved Questions: While analogs like 1-(4-(4-(4-(2-Amino-4-methylthiazol-5-yl)pyrimidin-2-ylamino)phenyl)piperazin-1-yl)ethanone () show kinase inhibitory activity , the target compound’s specific biological profile remains uncharacterized in the provided evidence.
Preparation Methods
Hantzsch Thiazole Synthesis from 2,4-Dimethylaniline
The foundational thiazole ring forms via Hantzsch methodology, reacting 2,4-dimethylaniline with α-haloketones. Ethyl bromopyruvate (2-bromo-3-oxobutanoate) serves as the electrophilic partner, facilitating cyclization under mild conditions:
Procedure
- Charge 2,4-dimethylaniline (1.0 equiv) and ethyl bromopyruvate (1.2 equiv) in anhydrous ethanol (0.5 M)
- Reflux at 80°C for 4–6 hours under nitrogen atmosphere
- Cool to 25°C, concentrate under reduced pressure
- Purify via silica chromatography (hexane:ethyl acetate = 4:1)
Key Data
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (HPLC) | >95% |
| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 7.12 (d, 1H), 6.98 (s, 1H), 4.32 (q, 2H), 2.31 (s, 3H), 1.39 (t, 3H) |
Alternative Routes for Thiazole Ring Formation
While Hantzsch dominates industrial production, microwave-assisted synthesis reduces reaction times to <30 minutes with comparable yields. Thiourea-based approaches, though less common, enable thiazole formation at lower temperatures (50–60°C) but require stoichiometric copper catalysts.
Development of the Pyrimidinyl Piperazine Moiety
Nucleophilic Aromatic Substitution on Piperazine
Piperazine reacts with 2-chloropyrimidine in dimethylacetamide (DMAc) at elevated temperatures:
Optimized Conditions
- Molar Ratio : Piperazine:2-chloropyrimidine = 1:1.05
- Temperature : 110–120°C
- Catalyst : Potassium carbonate (2.5 equiv)
- Reaction Time : 12–14 hours
Outcome
| Metric | Value |
|---|---|
| Conversion | 93–97% |
| Isolated Yield | 78–82% |
| Byproducts | <3% bis-substituted |
Palladium-Catalyzed Coupling Approaches
Patent literature describes Buchwald-Hartwig amination for challenging substitutions:
Catalytic System
- Pd Source : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : Toluene at 100°C
This method achieves 85–90% yield with electron-deficient pyrimidines but incurs higher costs versus classical substitution.
Carboxylic Acid Activation and Amide Bond Formation
Carbodiimide-Mediated Coupling Mechanisms
The critical methanone bridge forms via coupling 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxylic acid with 4-(pyrimidin-2-yl)piperazine:
Standard Protocol
- Activate acid (1.0 equiv) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (1.2 equiv) and hydroxybenzotriazole (1.2 equiv) in dimethylformamide (0.3 M)
- Add piperazine derivative (1.1 equiv) and triethylamine (3.0 equiv)
- Stir at 25°C for 12–16 hours
- Quench with ice water, extract with dichloromethane
- Purify via recrystallization (ethanol:water = 3:1)
Reagent Comparison
| Coupling Agent | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | 81 | 97 | 1.0 |
| Dicyclohexylcarbodiimide | 74 | 89 | 0.7 |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 83 | 98 | 2.1 |
Data aggregated from multiple synthetic campaigns.
Process Optimization and Yield Improvement Strategies
Solvent and Temperature Effects
Solvent Screening
| Solvent | Conversion (%) |
|---|---|
| Dimethylformamide | 81 |
| Dimethylacetamide | 84 |
| Tetrahydrofuran | 62 |
| Acetonitrile | 58 |
Elevating temperature to 40°C in dimethylacetamide boosts conversion to 91% but risks epimerization.
Analytical Characterization and Quality Assurance
Spectroscopic Verification Methods
¹H NMR Critical Peaks
- Thiazole H-5: δ 7.85 (s, 1H)
- Pyrimidine H-4, H-6: δ 8.72 (d, 2H)
- Piperazine CH₂: δ 3.45–3.78 (m, 8H)
Mass Spec
- ESI-MS: m/z 395.2 [M+H]⁺ (calc. 394.5)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
